(S)-3-Methylpiperazin-2-one

Description

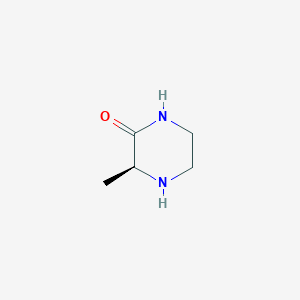

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPUWRUTIOUGMZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00525965 | |

| Record name | (3S)-3-Methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78551-38-9 | |

| Record name | (3S)-3-Methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Methyl-2-ketopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for S 3 Methylpiperazin 2 One

Stereoselective and Enantioselective Synthesis Approaches

Achieving the desired (S)-configuration at the C3 position of the piperazin-2-one (B30754) ring with high enantiomeric purity is the primary goal of these approaches. This is accomplished through the use of chiral auxiliaries, asymmetric catalysis, and rigorous control and determination of the enantiomeric excess.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. numberanalytics.com This strategy has been applied to the synthesis of chiral piperazin-2-ones.

One notable approach involves the diastereoselective alkylation of piperazine-2,5-dione derivatives. For instance, the alkylation of (3S)-3-methylpiperazine-2,5-dione derivatives can be used to synthesize both (S)- and (R)-alanine, demonstrating the utility of the piperazine (B1678402) scaffold in asymmetric synthesis. google.co.uk Another method utilizes chiral oxazolidinones as auxiliaries in conjugate reduction and asymmetric protonation reactions to create stereogenic centers. nih.gov Although not directly applied to (S)-3-Methylpiperazin-2-one in the cited literature, this methodology is a powerful tool for the enantioselective synthesis of related heterocyclic compounds. nih.gov

The general principle involves attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction to introduce the new stereocenter, and then cleaving the auxiliary to yield the enantiomerically enriched product. numberanalytics.com The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. numberanalytics.com

Table 1: Examples of Chiral Auxiliary-Mediated Reactions

| Chiral Auxiliary | Reaction Type | Achieved Enantiomeric Excess (ee) |

| (R)-Pantolactone | Alkylation | 95% |

| (S)-Valinol | Alkylation | 92% |

| (R)-Camphor | Aldol (B89426) Reaction | 98% |

This table presents examples of the effectiveness of different chiral auxiliaries in various stereoselective reactions, as reported in the literature. numberanalytics.com

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern stereoselective synthesis. ethz.ch

While specific examples of asymmetric catalysis for the direct synthesis of this compound are not extensively detailed in the provided search results, related methodologies highlight its potential. For instance, chiral metal-organic frameworks (MOFs) have been developed and used as catalysts in asymmetric reactions like A3 coupling and Pechmann reactions to produce chiral heterocycles. mdpi.com A chiral tetracarboxylic acid ligand, 5,5′-[(S)-(+)-2-methylpiperazine-1,4-diyl]-diisophthalic acid, was used to construct a homochiral MOF that showed high catalytic activity. mdpi.com

Furthermore, asymmetric hydrogenation using rhodium-based catalysts is a well-established method for producing chiral piperidine (B6355638) derivatives from prochiral precursors, which is a related six-membered nitrogen heterocycle. beilstein-journals.org Such catalytic systems could potentially be adapted for the enantioselective synthesis of this compound.

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. unacademy.com It is calculated as the absolute difference between the mole fractions of the two enantiomers. libretexts.org Achieving high ee is critical in pharmaceutical synthesis, as different enantiomers can have vastly different biological activities.

Control of ee in the synthesis of this compound is intrinsically linked to the stereoselectivity of the chosen synthetic route. For example, in a patented synthesis method, the choice of L- or D-amino acid esters as starting materials determines whether the final product has the S or R configuration, respectively. google.com Hydrogenolytic deprotection and intramolecular cyclization of a protected amino ester intermediate yielded (R)-3-methylpiperazin-2-one with a high 98.3% ee.

The determination of ee is typically performed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. masterorganicchemistry.comnih.gov These methods can separate and quantify the individual enantiomers in a mixture. nih.gov Spectroscopic methods, such as NMR using chiral solvating agents, can also be employed. researchgate.net For instance, the optical rotation of a sample, measured with a polarimeter, can be compared to the specific rotation of the pure enantiomer to calculate the optical purity, which is equivalent to the enantiomeric excess. unacademy.commasterorganicchemistry.com

Table 2: Comparison of Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase leading to separation of enantiomers. | High accuracy and resolution, widely applicable. |

| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes that have distinct NMR spectra. | Provides structural information in addition to enantiomeric ratio. |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Simple and rapid for determining optical purity if the specific rotation of the pure enantiomer is known. |

Asymmetric Catalysis

Ring Construction and Transformation Strategies

The formation of the core piperazin-2-one ring is a fundamental aspect of the synthesis of this compound. These strategies involve either building the ring from acyclic precursors or modifying existing cyclic structures.

Intramolecular cyclization is a common and effective method for constructing the piperazin-2-one ring. researchgate.net A prevalent strategy involves the cyclization of a linear diamine derivative. google.com

One patented method describes the synthesis starting from a protected ethanolamine, which is oxidized to an aminoacetaldehyde. google.com Reductive amination with an amino acid ester (e.g., an alanine (B10760859) ester) yields a chiral diamine derivative. google.com Subsequent deprotection of a protecting group, such as a benzyloxycarbonyl (Cbz) group, via catalytic hydrogenation with palladium on carbon (Pd/C) leads to a spontaneous intramolecular cyclization to form the piperazin-2-one ring. google.com This process has been reported to achieve high yields and enantiomeric excess.

Another approach involves the spontaneous cyclization of methyl (R)-2-((2-aminopropyl)amino)propionate under mild basic conditions, which directly yields the piperazinone ring. This method has the advantage of not requiring a hydrogenolysis step.

Modifying pre-existing piperazine or piperazin-2-one rings is another viable synthetic route. mdpi.com This can involve introducing substituents or transforming functional groups on the heterocyclic core.

For example, commercially available tert-butyl (S)-3-methylpiperazine-1-carboxylate can be used as a starting material for more complex molecules. mdpi.com This protected derivative can undergo various reactions, such as N-alkylation or coupling reactions, to build larger molecular scaffolds. mdpi.com After the desired modifications are made, the protecting group can be removed to yield the final product.

The synthesis of piperazine-containing drugs often involves the functionalization of the nitrogen atoms of the piperazine ring through methods like N-alkylation via nucleophilic substitution or reductive amination. mdpi.com While these examples often start with piperazine itself, the principles can be applied to substituted piperazin-2-ones. Additionally, piperazine-2,5-diones (diketopiperazines) can serve as precursors, which can be selectively modified and reduced to form piperazin-2-ones. researchgate.net

Cyclization Reactions

Industrial Scale Synthesis Considerations

The large-scale production of this compound, a key chiral intermediate in the synthesis of various pharmaceuticals, necessitates robust and efficient synthetic strategies. Considerations for industrial-scale synthesis focus on maximizing yield and purity while adhering to economic and environmental constraints.

Process Optimization for Yield and Purity

The optimization of manufacturing processes is critical for obtaining high yields and purity of this compound on an industrial scale. Several methods have been developed, each with distinct advantages and challenges.

One prominent method involves the hydrogenolytic deprotection and cyclization of a protected amino ester precursor. For instance, the catalytic hydrogenation of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate using palladium on carbon (Pd/C) under hydrogen pressure has been shown to produce (R)-3-methylpiperazin-2-one with a high yield of 91% and purity of 98.2% (HPLC). google.com This process involves the simultaneous removal of the benzyloxycarbonyl (Cbz) protecting group and intramolecular cyclization. The reaction conditions, such as temperature and pressure, are crucial for maximizing the efficiency of this one-pot reaction. google.com

Recrystallization is a key downstream process for enhancing purity. Methanol (B129727) has been identified as a suitable solvent for the recrystallization of related complex molecules, achieving a purity of 99.9%. acs.org However, the choice of solvent must also consider factors like recovery yield and safety classifications. acs.org Solid-liquid separation techniques, such as conventional filtering devices or centrifuges, followed by rinsing with an appropriate solvent, are employed to isolate the diastereomeric salts with sufficient purity. google.com A single recrystallization step is often adequate to achieve a product of high optical purity suitable for practical applications. google.com

| Method | Key Reagents | Yield | Purity (HPLC) | Enantiomeric Excess (ee) | Scale | Reference |

| Hydrogenolytic Deprotection | Pd/C, H₂ | 91% | 98.2% | 98.3% | 10g starting material | google.com |

| Continuous Flow (Triflate Displacement) | Chiral triflate, N-methylpiperazine | 38% | Not specified | >99.5% | 80 kg | |

| Recrystallization (of a related compound) | Methanol, Activated Charcoal | 60% recovery | 99.9% | Not applicable | Not specified | acs.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in industrial chemical synthesis to minimize environmental impact and enhance safety. These principles focus on waste prevention, atom economy, use of safer solvents, and energy efficiency. acs.org

In the context of synthesizing this compound and its derivatives, several green chemistry considerations can be applied:

Prevention of Waste : Designing synthetic routes that minimize byproducts is a core principle. This can be achieved by reducing the number of reaction steps and the use of auxiliary substances like solvents.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents : The choice of solvents is critical. While solvents like methanol have been used for purification, its classification as a class two solvent raises safety concerns. acs.org Research into greener solvent alternatives is ongoing to replace hazardous solvents like dimethylformamide (DMF). skpharmteco.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. For example, the hydrogenolysis step in one of the synthetic routes is carried out at room temperature. google.com

Use of Catalysis : Catalytic reagents like Palladium on carbon (Pd/C) are used in the synthesis, which are superior to stoichiometric reagents in terms of atom economy and waste reduction. google.com

Reduction of Derivatives : Minimizing or avoiding the use of protecting groups can reduce the number of synthetic steps, thereby decreasing waste and the consumption of additional reagents. acs.org The one-pot deprotection and cyclization in the synthesis of this compound is an example of this principle in action. google.com

Derivatization Reactions of the this compound Core

The this compound scaffold is a versatile building block that can be modified at several positions to generate a diverse range of chemical entities for pharmaceutical and research purposes. cymitquimica.com

N-Alkylation and N-Acylation Reactions

The nitrogen atoms within the piperazin-2-one ring are common sites for derivatization.

N-Alkylation : The secondary amine in the piperazinone ring can undergo N-alkylation with various alkylating agents. mdpi.com This is a fundamental transformation for creating N-alkyl analogs. mdpi.com Common methods include nucleophilic substitution with alkyl halides (e.g., alkyl bromides or iodides) or reductive amination. mdpi.comresearchgate.net For instance, reacting the piperazine moiety with alkyl chlorides or bromides has been utilized in the synthesis of several kinase inhibitors. mdpi.com The reaction can be carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net

N-Acylation : N-acylation is another key transformation, often employed in the synthesis of bioactive molecules. googleapis.com For example, N-acylation of the piperazine core is a crucial step in the synthesis of selective neurokinin-3 (NK-3) receptor antagonists. google.com This reaction typically involves reacting the piperazinone with an acylating agent like an acyl chloride or a carboxylic acid activated with a coupling agent. mdpi.comgoogleapis.com

Reactions at the Carbonyl Group

The carbonyl group at the 2-position of the piperazin-2-one ring is a site for various chemical transformations.

Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org This reaction converts the carbonyl group to a hydroxyl group, introducing a new stereocenter if the substituent at the 3-position is not hydrogen. physicsandmathstutor.com The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. libretexts.org

Nucleophilic Addition : The carbonyl group can undergo nucleophilic addition reactions. pdx.edu For example, reaction with hydrogen cyanide (HCN) can form a hydroxynitrile. physicsandmathstutor.com This reaction proceeds via the attack of the cyanide nucleophile on the carbonyl carbon. physicsandmathstutor.com

Functionalization at the Methyl Group

The methyl group at the 3-position is alpha to the carbonyl group, making its protons acidic and susceptible to deprotonation by a strong base. msu.edu This allows for further functionalization at this position.

Alkylation : After deprotonation with a strong base like s-BuLi, the resulting enolate can be alkylated with an electrophile, such as an alkyl halide. msu.eduresearchgate.net This allows for the introduction of various substituents at the alpha-carbon, leading to the synthesis of more complex piperazinone derivatives. researchgate.net The stereochemical outcome of this alkylation can be influenced by the presence of chiral auxiliaries or protecting groups. researchgate.net

Aldol Condensation : The enolate generated at the alpha-carbon can also participate in aldol condensation reactions with aldehydes or ketones. msu.edu This C-C bond-forming reaction leads to the formation of β-hydroxy piperazinone derivatives. msu.edu

Iii. Spectroscopic and Computational Analysis of S 3 Methylpiperazin 2 One and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to confirming the identity and purity of (S)-3-Methylpiperazin-2-one. High-resolution methods provide unambiguous evidence of its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the molecular skeleton, the chemical environment of atoms, and the connectivity between them.

¹H NMR: Proton NMR confirms the presence of all non-exchangeable protons and provides insight into their local environment and spatial relationships. For the related (R)-enantiomer, which exhibits an identical NMR spectrum to the (S)-enantiomer, characteristic signals have been reported in deuterated chloroform (B151607) (CDCl₃). tandfonline.com The spectrum includes signals for the N-H protons, the methine proton at the chiral center (C3), the adjacent methyl group, and the methylene (B1212753) protons of the piperazine (B1678402) ring. tandfonline.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. nist.gov While specific experimental data for this compound is not widely published, expected chemical shifts can be inferred from data on similar piperazinone derivatives. ingentaconnect.comnih.gov The amide carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around 170-175 ppm. ingentaconnect.com The carbons of the piperazine ring generally appear in the 40-60 ppm range, with the chiral C3 carbon (attached to the methyl group) and the other ring carbons exhibiting distinct signals. ingentaconnect.comresearchgate.net The methyl group carbon would appear in the upfield region, typically below 20 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound An interactive data table will be displayed here in a compatible browser.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale / Comparison |

|---|---|---|

| C2 (C=O) | ~171 ppm | Typical for amide carbonyls in piperazinone rings. ingentaconnect.com |

| C3 | ~55-60 ppm | Chiral sp³ carbon adjacent to nitrogen. |

| C5 | ~40-45 ppm | sp³ carbon adjacent to two nitrogen atoms. |

| C6 | ~40-45 ppm | sp³ carbon adjacent to nitrogen. |

| Methyl (on C3) | ~15-20 ppm | Typical for aliphatic methyl groups. |

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the two nitrogen atoms in the piperazine ring. The lactam nitrogen (N1) and the secondary amine nitrogen (N4) would have distinct chemical shifts, reflecting their different bonding environments (amide vs. amine).

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in the definitive assignment of all proton and carbon signals. A COSY spectrum would establish the coupling relationships between protons, for instance, confirming the connectivity between the C3-H proton and the protons on the methyl group and the adjacent C2 methylene group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum. nih.gov

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For (R)-3-Methylpiperazin-2-one, which has the same mass as the (S)-enantiomer, the molecular formula is C₅H₁₀N₂O, corresponding to a molecular weight of 114.15 g/mol . bldpharm.comnih.gov HRMS data confirms this composition. In electrospray ionization (ESI) mode, the compound is typically observed as a protonated molecular ion [M+H]⁺ or as an adduct with sodium [M+Na]⁺.

Table 2: Mass Spectrometry Data for 3-Methylpiperazin-2-one An interactive data table will be displayed here in a compatible browser.

| Ion | Calculated m/z | Observed m/z | Technique | Reference |

|---|---|---|---|---|

| [C₅H₁₀N₂O+H]⁺ | 115.0866 | 115.16 | ESI-MS | tandfonline.com |

| [C₅H₁₀N₂O+Na]⁺ | 137.0685 | 137.15 | ESI-MS | tandfonline.com |

| C₅H₁₀N₂O | 114.0793 | 114.079 | MS | vulcanchem.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. specac.com The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups: the secondary amine (N-H), the amide (C=O and N-H), and alkyl (C-H) groups.

Table 3: Characteristic IR Absorption Frequencies for this compound An interactive data table will be displayed here in a compatible browser.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine & Amide) | Stretch | 3200 - 3400 | Medium-Strong |

| C-H (Alkyl) | Stretch | 2800 - 3000 | Medium |

| C=O (Amide) | Stretch | 1650 - 1680 | Strong |

| N-H | Bend | ~1550 | Medium |

| C-N | Stretch | 1020 - 1220 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Conformational Analysis and Dynamics

The piperazine ring is not planar and can adopt several conformations. The study of these different spatial arrangements and the energy associated with them is crucial for understanding the molecule's properties. For piperazine derivatives, the six-membered ring typically exists in a dynamic equilibrium between different conformers, primarily the chair, boat, and twist-boat forms. ptfarm.plrsc.org

Studies on related piperazinone and N-acylpiperazine systems have shown that the chair conformation is generally the most stable, lowest-energy form. ptfarm.pl The energy barrier for ring inversion from one chair form to another can be investigated using variable-temperature NMR spectroscopy. rsc.orgrsc.org This process, along with the restricted rotation around the N1-C2 amide bond, governs the conformational dynamics of the molecule in solution. rsc.org The presence of the methyl group at the C3 position will favor an equatorial orientation in the most stable chair conformation to minimize steric hindrance.

Computational methods are powerful tools for investigating the conformational preferences and electronic properties of molecules like this compound. These models complement experimental data and provide insights that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. tandfonline.com It is widely applied to predict molecular geometries, relative energies of different conformers, and spectroscopic properties. scispace.comdergipark.org.tr

For this compound, DFT calculations, typically using the B3LYP functional with a basis set such as 6-31G(d) or 6-311++G**, can be employed to:

Optimize Geometry: Determine the lowest-energy three-dimensional structure. Calculations on similar piperazine systems confirm that the chair conformation with the substituent in an equatorial position is the most stable. tandfonline.com

Analyze Conformers: Calculate the relative energies of the chair, boat, and twist-boat conformations to quantify the stability of the chair form. The energy difference between the chair and the less stable boat conformation in piperazine rings is typically in the range of 3-6 kcal/mol. ptfarm.pl

Calculate Vibrational Frequencies: Predict the IR spectrum of the molecule. The calculated frequencies can be compared with experimental IR data to confirm structural assignments. scispace.com

Predict NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, DFT can predict ¹H and ¹³C chemical shifts. dergipark.org.tr Comparing these theoretical values with experimental spectra aids in signal assignment and validates the computational model. vulcanchem.com

These computational approaches provide a detailed, atomistic understanding of the structure and energy landscape of this compound, corroborating and expanding upon experimental spectroscopic findings. tandfonline.com

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational dynamics and intermolecular interactions of molecules like this compound. nih.gov Although specific MD studies focusing solely on this compound are not extensively detailed in the available literature, the principles and applications can be inferred from research on structurally related cyclic peptides and piperazine derivatives. rjeid.com

MD simulations are crucial for understanding complex biological phenomena such as protein folding and protein-ligand interactions at a molecular level. nih.gov For cyclic peptides, which share structural motifs with piperazin-2-ones, MD simulations are employed to predict their three-dimensional structures and conformational flexibility. Such studies are vital in drug development, where understanding the molecule's dynamic behavior is key. nih.gov

High-temperature MD simulations, often combined with specialized force fields like the residue-specific force field (RSFF), have proven effective in accurately predicting the structures of proline-containing cyclic peptides. nih.gov Proline's cyclic nature introduces conformational constraints similar to those in piperazin-2-one (B30754) rings. This methodology successfully overcomes the high rotational energy barriers of peptide bonds to sample various conformations, including cis/trans isomerization. nih.gov A protocol combining high-temperature MD with density reweighting has successfully predicted the structures of numerous cyclic peptides with high accuracy (backbone RMSD < 1.0 Å compared to X-ray structures). nih.govacs.org

In the context of piperazine-containing compounds, MD simulations help evaluate binding potentials to biological targets. nih.gov For instance, simulations can calculate van der Waals and electrostatic energies, polar solvation energies, and solvent-accessible surface areas to determine binding affinities. rjeid.com The number of hydrogen bonds and Root Mean Square Deviation (RMSD) values derived from MD simulations can indicate the stability and structural dynamics of a ligand-target complex. rjeid.com For derivatives, simulations have been used to assess the stability and interactions with receptors, aiding in the identification of novel drug candidates. nih.gov

Experimental Conformational Studies (e.g., X-ray Crystallography for derivatives)

Experimental techniques, particularly single-crystal X-ray crystallography, provide definitive insights into the three-dimensional structure and conformational preferences of this compound derivatives. These studies reveal precise bond lengths, bond angles, and torsional angles, which are crucial for understanding structure-activity relationships.

A common feature observed in piperazin-2-one derivatives is the adoption of a non-planar ring conformation. For example, the X-ray crystallographic analysis of (R)-1-benzyl-6-hydroxymethyl-piperazin-2-one revealed that the piperazine ring adopts a chair conformation. This conformation is characterized by specific torsional angles and bond lengths that define its geometry.

However, the chair conformation is not exclusive. In some substituted piperazine derivatives, a twist-boat conformation is observed. nih.gov This preference can be attributed to allylic strain between substituents and protecting groups on the piperazine ring, which would cause significant steric hindrance in a traditional chair conformation. nih.gov

The substitution pattern on the piperazine ring significantly influences the crystal packing and intermolecular interactions. For instance, the presence of a hydroxymethyl group can introduce bifurcated hydrogen bonds, leading to the formation of a 2D sheet morphology in the crystal lattice, which is distinct from the linear chains observed in simpler analogs.

Detailed structural parameters have been determined for various derivatives. The analysis of 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile provides an example of the precise data obtained from X-ray diffraction.

Interactive Table 1: Crystallographic Data for a Piperazine Derivative

This table presents selected crystallographic data for 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, a complex derivative containing a piperazine moiety. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 9.876(2) Å, b = 12.453(3) Å, c = 16.543(4) Å, β = 94.56(2)° |

| Radiation | MoKα (λ = 0.71073 Å) |

| Structure Solution | Direct method (SIR92 program) |

| Refinement Method | Full matrix least-squares on F² |

Interactive Table 2: Selected Bond Distances and Torsional Angles for Piperazin-2-one Derivatives

This table compiles representative geometric parameters from X-ray crystallographic studies of different piperazin-2-one derivatives.

| Compound | Parameter | Value Range / Value | Reference |

| (R)-1-benzyl-6-hydroxymethyl-piperazin-2-one | Torsional Angle (N1–C2–C3–N4) | -56.2° to +58.7° | |

| (R)-1-benzyl-6-hydroxymethyl-piperazin-2-one | C=O Bond Length | 1.231 Å | |

| (R)-1-benzyl-6-hydroxymethyl-piperazin-2-one | C–N Bond Length | 1.462–1.481 Å | |

| (R)-1-benzyl-6-hydroxymethyl-piperazin-2-one | C–O (hydroxymethyl) Bond Length | 1.417 Å | |

| A trans-disubstituted piperazine derivative | Ring Conformation | Twist-boat | nih.gov |

Iv. Mechanistic Studies of Reactions Involving S 3 Methylpiperazin 2 One

Elucidation of Reaction Pathways and Intermediates

The synthesis and transformation of piperazin-2-one (B30754) derivatives often proceed through multi-step pathways involving distinct intermediates. One of the most common routes to the piperazin-2-one core is through an intramolecular cyclization. For instance, the synthesis of the (R)-enantiomer, which follows a parallel pathway to the (S)-enantiomer, involves the hydrogenolytic deprotection of a precursor like methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate. google.com This reaction proceeds via a mechanism where the removal of the benzyloxycarbonyl (Cbz) protecting group and the subsequent intramolecular cyclization occur concurrently, catalyzed by palladium on carbon (Pd/C) under hydrogen pressure. google.com The key intermediate in this pathway is the deprotected amino ester, which immediately cyclizes to form the stable six-membered piperazinone ring.

Alternative pathways, such as palladium-catalyzed carboamination reactions, have been developed for the stereoselective synthesis of substituted piperazines. nih.gov These reactions construct the heterocyclic ring by forming two new bonds in a single step. nih.gov Mechanistic proposals for these transformations suggest the involvement of key intermediates such as a syn-aminopalladation transition state. In this model, the reaction proceeds through a transition state where the alkene and the Pd-N bond are eclipsed, which helps to explain the high diastereoselectivity observed in the products. nih.gov

Furthermore, detailed mechanistic studies on related heterocyclic systems have revealed complex catalytic cycles. For example, the enantioselective synthesis of piperidines via the cyclization of unsaturated acetals was found to proceed not through a direct cyclization, but via a two-step mechanism. umich.edu Computational and experimental data identified a mixed chiral phosphate (B84403) acetal (B89532) as a key intermediate. This intermediate then undergoes a concerted, asynchronous SN2'-like displacement to yield the final product, with the chiral catalyst controlling the facial selectivity. umich.edu Reactions involving the piperazin-2-one scaffold with reagents like triethyl phosphite (B83602) can also reveal mechanistic details, such as the formation of cis- and trans-piperazine-2,3-diyl-bisphosphonate isomers, indicating the stereochemical course of the addition reaction. nih.gov

Kinetic Studies and Rate-Determining Steps

For reactions involving derivatives of (S)-3-methylpiperazin-2-one, kinetic analysis can elucidate the sequence of events. For example, in studies of related piperazine-derived nitric oxide prodrugs, the rate of decomposition was measured to determine their reactivity. nih.gov The half-lives of these compounds in the presence of glutathione (B108866) (GSH) were determined, providing quantitative data on their stability and reaction rates. nih.gov While these specific compounds are more complex derivatives, the methodology is directly applicable to studying the kinetics of reactions involving the core this compound structure.

Table 1: Decomposition Half-lives of Piperazine-Derived Nitric Oxide Prodrugs with Glutathione (GSH) at 37°C

| Compound | Half-life (t1/2) in minutes | Reference |

|---|---|---|

| JS-K | 26 | nih.gov |

| 3a | 36 | nih.gov |

| 3b | 33 | nih.gov |

| 3c | 52 | nih.gov |

| 3d | 42 | nih.gov |

| 4a | 52 | nih.gov |

| 4b | 42 | nih.gov |

| 4c | 38 | nih.gov |

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. In reactions involving this compound, the inherent chirality of the molecule is leveraged to influence the stereochemical outcome of subsequent transformations.

The stereochemistry of the piperazinone ring itself is often established from a chiral starting material. For instance, the synthesis of this compound can be achieved by starting with an L-alanine derivative, whereas a D-alanine derivative will yield the (R)-enantiomer. google.com This substrate-controlled approach ensures that the chirality is incorporated from the outset.

In subsequent reactions, both diastereoselectivity and enantioselectivity are of paramount importance. High levels of diastereoselectivity are observed in reactions like palladium-catalyzed carboamination, which can produce piperazine (B1678402) derivatives with diastereomeric ratios (d.r.) exceeding 20:1. nih.gov This high degree of control is attributed to the specific geometry of the transition state, such as a syn-aminopalladation intermediate, which directs the approach of the reactants. nih.gov More subtle effects, such as the minimization of 1,2-torsional strain in the transition state, have also been proposed to explain the high diastereofacial selectivity in the alkylation of related diketopiperazine enolates, indicating that factors beyond simple steric hindrance are at play.

Enantioselectivity is typically controlled by the use of chiral catalysts or reagents. Chiral phosphoric acids, for example, have been used to catalyze intramolecular cyclizations to form related piperidine (B6355638) structures with high enantiomeric excess (ee). umich.edu The selectivity in these cases arises from the formation of a diastereomeric transition state involving the substrate and the chiral catalyst. umich.edu Interestingly, in some systems, the enantiomeric excess of the product can increase over the course of the reaction. This phenomenon, known as enantioenrichment, can occur if the minor enantiomer is consumed in a competing side reaction, effectively upgrading the chirality of the desired product over time. umich.edu

Table 2: Example of Enantioenrichment Over Time in a Catalytic Cyclization

Data from a related chiral phosphoric acid-catalyzed synthesis of a tetrahydroisoquinoline derivative demonstrates how enantiomeric excess can improve with longer reaction times.

| Reaction Time (hours) | Enantiomeric Excess (ee) | Reference |

|---|---|---|

| 6 | 81% | umich.edu |

| 24 | 93% | umich.edu |

However, maintaining stereochemical purity throughout a synthetic sequence can be challenging. Certain reaction conditions can lead to racemization, or the loss of stereochemical information. For example, in the synthesis of related triazolopiperazine structures, some reaction steps were found to be particularly prone to racemization, making it difficult to reproducibly obtain products with high enantiomeric purity. google.com Therefore, a thorough mechanistic understanding is crucial to select conditions that preserve the desired stereochemistry.

V. Applications of S 3 Methylpiperazin 2 One As a Chiral Building Block

Role in the Synthesis of Complex Organic Molecules

The structural and chiral attributes of (S)-3-methylpiperazin-2-one make it an essential precursor in the multi-step synthesis of intricate organic molecules. Its utility is demonstrated in the construction of compounds where the stereochemistry of the piperazine (B1678402) ring is crucial for the molecule's final architecture and function.

One notable application is in the synthesis of D-erythro-dihydrosphingosine. A synthetic route starting from an L-serine-derived 1,5-dioxaspiro[3.2]hexane template utilizes this building block to create the aminodiol sphingoid base. researchgate.net The synthesis involves a key step where a higher-order cuprate (B13416276) addition to the template leads to a ketone intermediate, which is then converted to D-erythro-dihydrosphingosine in subsequent steps. researchgate.net D-erythro-dihydrosphingosine, also known as sphinganine, is the saturated backbone of sphingolipids, which are essential components of cell membranes. google.com

The (S)-3-methylpiperazine moiety, derived from its piperazin-2-one (B30754) precursor, is also incorporated into highly complex structures designed for medicinal chemistry research. An example is the molecule (4,6-dimethylpyrimidin-5-yl)((3aR,6aS)-5-((S)-4-((1S,2S)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)-3-methylpiperazin-1-yl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone. ontosight.ai The intricate structure of this compound, featuring multiple chiral centers and diverse heterocyclic rings like pyrimidine (B1678525) and cyclopenta[c]pyrrole, highlights the role of the (S)-3-methylpiperazine unit in building sophisticated molecular frameworks with potential biological activities. ontosight.ai

Utilization in Asymmetric Synthesis of Biologically Active Compounds

The chirality of this compound is fundamental to its application in asymmetric synthesis, a strategy focused on creating specific stereoisomers of biologically active compounds. This control over stereochemistry is critical, as different enantiomers or diastereomers of a drug can have vastly different pharmacological activities.

This compound and its derivatives are key intermediates in the synthesis of potent therapeutic agents. For instance, the development of one-pot asymmetric catalytic methods has enabled the efficient synthesis of 3-substituted piperazin-2-ones. nih.gov These methods, which can involve a sequence of reactions like Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization, provide access to chiral piperazin-2-ones with high enantiomeric excess. nih.gov Such a sequence has been successfully applied to the enantioselective synthesis of a key intermediate for the potent antiemetic drug, Aprepitant. nih.gov

A significant area of application is in the development of kinase inhibitors. The catalytic enantioselective synthesis of α-tertiary piperazin-2-ones has been achieved through palladium-catalyzed asymmetric allylic alkylation. nih.govcaltech.edu These chiral piperazin-2-ones can be reduced to the corresponding chiral piperazines and incorporated into known pharmaceutical frameworks. caltech.edu For example, this methodology was used to synthesize novel imatinib (B729) analogues. nih.govcaltech.edu Imatinib is a kinase inhibitor used in cancer therapy, and the introduction of these stereochemically rich piperazine scaffolds explores new chemical space around this important drug class. nih.gov

The table below details research findings on the use of chiral piperazin-2-ones in the synthesis of biologically active compounds.

| Target Compound Class | Synthetic Method | Precursor/Intermediate | Key Findings |

| Imatinib Analogues | Palladium-catalyzed asymmetric decarboxylative allylic alkylation | Differentially N-protected piperazin-2-ones | Synthesis of highly enantioenriched α-tertiary piperazin-2-ones, which were converted to imatinib analogues exhibiting antiproliferative activity. nih.govcaltech.edu |

| Aprepitant Intermediate | One-pot Knoevenagel/asymmetric epoxidation/domino ring-opening cyclization | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamines | Provides rapid, enantioselective entry to a key intermediate for Aprepitant in both absolute configurations. nih.gov |

| (R)-3-methylpiperazin-2-one | Hydrogenolytic deprotection and intramolecular cyclization | Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | Achieved 91% yield with 98.3% enantiomeric excess (ee), demonstrating a practical synthesis of the chiral building block. google.com |

| Kappa Opioid Receptor Antagonists | Multi-step synthesis including coupling and reduction | (2S)-3-(2-methylpiperazine-1-yl)phenol and tert-butoxycarbonyl-L-valine | Led to the discovery of potent and selective kappa opioid receptor antagonists based on an (S)-3-methyl-4-(3-hydroxyphenyl)piperazine scaffold. nih.gov |

This table is interactive. Click on the headers to sort the data.

Integration into Privileged Scaffolds for Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a fruitful starting point for drug discovery. rsc.orgmdpi.com The piperazine ring is widely recognized as a privileged scaffold due to its unique properties, including its basicity, solubility, and conformational flexibility, which allow it to interact favorably with a variety of proteins. researchgate.netresearchgate.net The piperazin-2-one structure, as a precursor, is instrumental in creating derivatives of this important scaffold. nih.gov

The integration of the this compound moiety allows for the creation of three-dimensionally complex and chiral piperazine-based structures. Access to such enantiopure α-substituted piperazines provides a unique opportunity to explore novel chemical space in drug discovery, moving beyond the more commonly used non-chiral or linearly substituted piperazines. caltech.edu These three-dimensionally elaborated scaffolds can lead to improved binding affinity, selectivity, and pharmacokinetic properties.

The utility of piperazine-containing scaffolds is evident in numerous approved drugs across various therapeutic areas, including anticancer agents like imatinib and olaparib. researchgate.netresearchgate.net Research has demonstrated that incorporating chiral, substituted piperazines derived from piperazin-2-ones into the imatinib framework can be achieved without majorly disrupting the drug's antiproliferative activity, indicating the potential for developing new analogues with potentially improved properties. caltech.edu Fused bicyclic piperazine-based scaffolds are also present in drugs for treating malaria and hyperglycemia. rsc.org The development of modular and stereocontrolled synthetic routes to these fused scaffolds, often starting from optically pure amino acids, is key to building libraries for drug discovery. rsc.org

The table below presents examples of privileged scaffolds incorporating the piperazine or piperazin-2-one motif and their applications in drug discovery.

| Privileged Scaffold Type | Example Drug/Candidate | Therapeutic Area | Significance of the Scaffold |

| Piperazine | Imatinib | Oncology (CML) | The piperazine moiety is crucial for binding to the BCR-ABL kinase. nih.govcaltech.edu |

| Piperazine | Indinavir | Antiviral (HIV) | A chiral α-secondary piperazine is a key structural component of this HIV protease inhibitor. nih.gov |

| Fused Triazolopiperazine | Ganaplacide Analogue | Antibacterial | A modular, stereocontrolled synthesis allows access to novel analogues of this antimalarial and antibacterial agent. rsc.org |

| Difluoro-indene with methylpiperazine | 3a-P1 | Oncology (CML) | The (S)-isomer of this scaffold is a potent pan-inhibitor of BCR-ABL kinase, including the T315I resistant mutant. nih.gov |

This table is interactive. Click on the headers to sort the data.

Vi. Medicinal Chemistry and Structure Activity Relationship Sar Studies of S 3 Methylpiperazin 2 One Derivatives

Design and Synthesis of Novel Analogs for Biological Evaluation

For instance, in the development of selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, a known target for neuropathic pain, a series of piperazinyl quinazolin-4-(3H)-one derivatives were synthesized. nih.gov The synthesis involved coupling anthranilic acids with amines, followed by reaction with acyl chlorides. nih.gov A key step was the final displacement reaction with (R)- or (S)-2-methylpiperazine to introduce the chiral piperazine (B1678402) moiety, leading to the generation of distinct diastereoisomers for evaluation. nih.gov

In another example, novel 2-methylpiperazine (B152721) derivatives were designed as potent C-C chemokine receptor type 5 (CCR5) antagonists, which are valuable in anti-HIV research. nih.gov A fragment-assembly strategy was utilized to synthesize three series of compounds. nih.gov Similarly, the design of inhibitors for Tropomyosin receptor kinases (TRKs), which are implicated in cancer, involved scaffold hopping and computer-aided drug design to create a library of 38 pyrazolo[3,4-b]pyridine derivatives for testing. nih.gov

The synthesis of these analogs often involves multi-step reaction sequences. A common approach for creating the core piperazin-2-one (B30754) ring is through the hydrogenolytic deprotection of a benzyloxycarbonyl (Cbz)-protected amino ester precursor, which undergoes simultaneous Cbz-group removal and intramolecular cyclization. Further modifications, such as N-alkylation or N-arylation at the piperazine nitrogens, are then performed to introduce diversity and modulate the compound's properties. For example, in the synthesis of diphenylpiperazine 1,2,3-triazole derivatives, a key intermediate was functionalized with an azide, followed by a click chemistry reaction to introduce the triazole ring, demonstrating a modular synthetic approach. ijpsonline.com

Lead Optimization and Compound Profiling

Lead optimization is a critical phase that transforms a promising "hit" compound into a viable drug candidate by refining its structure to improve efficacy, selectivity, and pharmacokinetic properties. numberanalytics.comarxiv.orgsubharti.org For derivatives of (S)-3-methylpiperazin-2-one, this process involves systematic structural modifications and detailed structure-activity relationship (SAR) studies. nih.govnih.gov

SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. numberanalytics.com For this compound derivatives, SAR exploration has been crucial in developing potent and selective agents.

In the pursuit of selective kappa opioid receptor (KOR) antagonists, a library of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines was synthesized and evaluated. nih.govnih.gov These studies led to the identification of compound 11a (N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide) as a potent KOR antagonist. Further SAR studies on this lead compound provided 28 novel analogs, several of which demonstrated high potency and selectivity. nih.govnih.gov

Similarly, SAR studies on piperazinyl quinazolin-4-(3H)-one derivatives targeting the α2δ-1 subunit of voltage-gated calcium channels revealed key structural requirements for high affinity. nih.gov It was found that a small alkyl group at position 3 of the quinazolin-4-(3H)-one scaffold and a 3-methyl-piperazin-1-yl group in a side chain at position 2 were optimal. Crucially, the biological activity was shown to reside primarily in the R-enantiomer of the side chain, with several eutomers achieving single-digit nanomolar affinities. nih.gov The stereochemistry of the methyl group on the piperazine ring also influenced activity, as seen in the comparison of diastereoisomers. nih.gov

The table below summarizes SAR findings for a series of quinazolin-4-(3H)-one derivatives, highlighting the impact of stereochemistry at the piperazine moiety on binding affinity to the Cavα2δ-1 subunit. nih.gov

| Compound | Piperazine Moiety | Ki (nM) for Cavα2δ-1 |

| 11xRS | (S)-3-methylpiperazin-1-yl | 91 ± 15 |

| 11xRR | (R)-3-methylpiperazin-1-yl | 16 ± 15 |

| 11xSS | (S)-3-methylpiperazin-1-yl | 479 ± 324 |

| 11xSR | (R)-3-methylpiperazin-1-yl | >1000 |

| 11yR | (R)-3-ethylpiperazin-1-yl | 123 ± 10 |

| Data sourced from PubMed Central. nih.gov |

These results clearly indicate that the (R)-configuration at the 3-position of the piperazine ring is preferred for potent binding to the Cavα2δ-1 subunit in this chemical series. nih.gov

The piperazine ring itself, with its two nitrogen atoms, often imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, which are critical for drug development. nih.govresearchgate.net The modification of the this compound scaffold can significantly influence properties like lipophilicity, solubility, and metabolic stability. researchgate.netvulcanchem.com

For example, in the lead optimization of the tyrosine kinase inhibitor Imatinib (B729), the addition of an N-methylpiperazine moiety was a key step that dramatically increased water solubility and oral bioavailability. researchgate.net The basic nitrogen of the piperazine can be protonated at physiological pH, which enhances solubility. subharti.org

The introduction of polar functional groups, such as a hydroxyethyl (B10761427) group on the piperazine ring, can increase hydrophilicity and hydrogen-bonding capacity. vulcanchem.com Conversely, adding lipophilic groups, like a butyl chain, increases lipophilicity, which can affect membrane permeability and binding to hydrophobic pockets of target proteins. vulcanchem.com SAR studies often aim to strike a balance between these properties to achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net The steric and electronic effects of substituents, such as a methyl group on the nitrogen, also play a role in modulating the basicity and interaction potential of the molecule. vulcanchem.comvulcanchem.com

Impact on Pharmacodynamic Properties

Mechanism of Action Studies of this compound-Containing Bioactive Molecules

Understanding the mechanism of action (MoA) is essential for rational drug design. For bioactive molecules containing the this compound scaffold, the MoA is diverse and target-dependent. The structural features of the derivatives allow them to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Derivatives have been developed as antagonists for G-protein coupled receptors (GPCRs). For instance, certain 2-methylpiperazine derivatives act as potent CCR5 antagonists, blocking the receptor and preventing the entry of HIV into host cells. nih.gov In another case, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine analogs function as selective kappa opioid receptor antagonists, which was confirmed in in vitro [³⁵S]GTPγS binding assays. nih.govnih.gov

Other molecules containing this scaffold target ion channels. A series of piperazinyl bicyclic derivatives were identified as selective ligands of the α2δ-1 subunit of voltage-gated calcium channels. nih.gov Their binding to this subunit is believed to reduce the release of neurotransmitters, which is the proposed mechanism for their analgesic effects in neuropathic pain. nih.gov

Furthermore, derivatives have been designed as kinase inhibitors. In the case of discoidin domain receptor (DDR1 and DDR2) inhibitors, a compound incorporating a methylpiperazine group potently inhibited the kinases, which was validated through Western blot analysis in primary human lung fibroblasts. acs.org This inhibition of kinase activity can disrupt downstream signaling pathways associated with cell proliferation and inflammation. nih.govacs.org Some heterocyclic derivatives have also shown potential to act as antimicrobial agents by inhibiting microbial enzymes or protein synthesis. nih.gov

Q & A

Basic Questions

Q. What synthetic routes and reaction conditions are recommended for producing (S)-3-Methylpiperazin-2-one with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, reduction of the ketone group in this compound derivatives can be achieved using sodium borohydride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to preserve stereochemistry . Chiral HPLC or enzymatic resolution may be employed to isolate the (S)-enantiomer. Combi-Blocks reports a purity of ≥97% for this compound using such methods .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : H and C NMR should confirm the piperazin-2-one ring and methyl group positions.

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry. Single-crystal diffraction data collected at low temperature (e.g., 100 K) improves resolution .

- Chiral Chromatography : Compare retention times with the (R)-enantiomer to validate enantiopurity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Neutralize spills with dry sand or alcohol-resistant foam; avoid release into drains .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between (S)- and (R)-enantiomers of 3-Methylpiperazin-2-one?

- Methodological Answer :

- Enantiomer-Specific Assays : Use chiral separation techniques (e.g., HPLC with a Chiralpak® column) to isolate pure enantiomers for in vitro testing.

- Docking Studies : Compare binding affinities of (S)- and (R)-enantiomers to target proteins (e.g., enzymes like Factor Xa) using software like AutoDock Vina. Differences in hydrogen bonding or steric interactions may explain activity discrepancies .

- Iterative Data Analysis : Apply qualitative contradiction frameworks (e.g., triangulation of enzyme inhibition, cellular uptake, and pharmacokinetic data) to identify confounding variables .

Q. What strategies optimize the design of this compound derivatives for enhanced target specificity in enzyme inhibition?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the 4-position (e.g., 5-chlorothiophene-2-carbonyl) to modulate steric and electronic effects.

- Computational Screening : Use molecular dynamics simulations to predict interactions with catalytic sites. For example, derivatives with extended hydrophobic groups show higher affinity for Factor Xa .

- Enzymatic Assays : Test inhibition kinetics (IC) under varied pH and temperature conditions to validate selectivity .

Q. How can computational docking studies predict interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Protein Preparation : Retrieve target structures (e.g., Factor Xa, PDB ID: 1NFU) and optimize hydrogen-bond networks using tools like MOE.

- Docking Parameters : Set grid boxes around active sites (20 Å) and run 50 genetic algorithm iterations.

- Analysis : Prioritize poses with hydrogen bonds between the piperazin-2-one carbonyl and Arg/Lys residues. Validate with free-energy perturbation (FEP) calculations .

Q. What methodologies assess the pharmacokinetic properties of this compound derivatives in preclinical models?

- Methodological Answer :

- ADME Profiling :

- Absorption : Caco-2 cell monolayer assays to measure permeability.

- Metabolism : Incubate derivatives with liver microsomes (human/rat) to identify cytochrome P450 metabolites.

- Excretion : Radiolabeled tracer studies in rodent models to track renal clearance .

- In Vivo Studies : Administer derivatives intravenously/orally to assess bioavailability and half-life. Use LC-MS/MS for plasma concentration analysis .

Data Management & Validation

Q. How should researchers manage conflicting data on the stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and compare results with real-time data.

- Analytical Cross-Validation : Use orthogonal methods (HPLC, NMR, mass spectrometry) to detect degradation products. For example, oxidation products can be identified via LC-MS with a C18 column and 0.1% formic acid mobile phase .

- Statistical Analysis : Apply principal component analysis (PCA) to distinguish degradation pathways .

Q. What open-data practices ensure reproducibility in studies involving this compound?

- Methodological Answer :

- FAIR Principles : Deposit raw crystallographic data (e.g., .cif files) in repositories like Zenodo. Share NMR spectra and assay protocols via platforms like Figshare.

- De-Identification : Anonymize preclinical data (e.g., animal study metadata) using SHA-256 hashing before public release .

- Collaborative Platforms : Use ELN (Electronic Lab Notebook) systems like LabArchives to track reagent batches and experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.